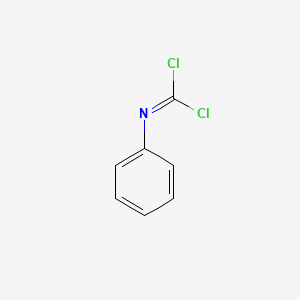

Phenylcarbylamine chloride

Description

Contextualization within Halogenated Nitrogen-Containing Organic Compounds

Phenylcarbylamine chloride is classified as an isocyanide dichloride, a functional group characterized by the RN=CCl₂ structure. wikipedia.orgwikipedia.org This places it within the broader family of halogenated nitrogen-containing organic compounds, which are organic molecules containing at least one carbon-halogen bond and one carbon-nitrogen bond. The N=CCl₂ group is functionally an iminocarbonyl chloride, where the nitrogen atom is double-bonded to a dichloromethylene carbon. This structure is analogous to phosgene (B1210022) (COCl₂), with the oxygen atom replaced by a phenyl-substituted nitrogen, a feature that imparts significant reactivity to the molecule. Its chemical nature is distinct from other related compounds like nitriles (R-C≡N) and isocyanates (R-N=C=O), offering a different pathway for chemical transformations.

Historical Trajectories of this compound in Applied Chemical Sciences

The history of this compound is intrinsically linked to the development of isocyanide chemistry and the broader expansion of the chemical industry in the late 19th and early 20th centuries.

The story of this compound begins with the study of its parent functional group, the isocyanides (also known as carbylamines). The first isocyanide, allyl isocyanide, was synthesized in 1859 by W. Lieke through the reaction of allyl iodide with silver cyanide. boronmolecular.comresearchgate.net This discovery was followed by the development of the carbylamine reaction (or Hofmann isocyanide synthesis) in 1867, which produced isocyanides from the reaction of a primary amine with chloroform (B151607) and a strong base. askiitians.comvedantu.com This reaction, which could use aniline (B41778) to produce phenyl isocyanide, laid the groundwork for accessing the precursors to this compound. vedantu.com The direct chlorination of isocyanides was later established as a method to produce isocyanide dichlorides (RN=CCl₂), the class of compounds to which this compound belongs. wikipedia.org

The early 20th century was a period of massive expansion for the chemical industry, driven by the synthesis of new materials and the demands of global events. technofunc.comsolubilityofthings.com The era saw the rise of large chemical conglomerates like BASF, Bayer, and DuPont, which invested heavily in research and development. solubilityofthings.comwikipedia.org Key breakthroughs, such as the Haber-Bosch process for ammonia (B1221849) synthesis, revolutionized agriculture and demonstrated the profound impact of industrial chemistry. solubilityofthings.comnumberanalytics.com This period also saw the growth of synthetic dye manufacturing and the beginnings of polymer science. boronmolecular.comtechnofunc.com

It was within this context of industrial capability and geopolitical tension that chemical warfare emerged as a significant area of military research. wikipedia.orgnih.gov Following the first large-scale use of chlorine gas by German forces in 1915 at Ypres, a chemical arms race began, with chemists on both sides investigating thousands of substances for weaponization. nih.govrsc.org this compound was developed during this time by Germany and was designated "K-Stoff" (short for Kampstoff, meaning combat material or chemical agent). wikipedia.orgusgovcloudapi.net Its development reflects the paradigm of the era: leveraging advancements in organic synthesis for military application, alongside the production of fertilizers, dyes, and pharmaceuticals. numberanalytics.comrsc.org

The synthesis of halogenated nitrogen compounds evolved significantly throughout the late 19th and early 20th centuries. Early methods for creating related compounds often relied on direct halogenation. For isocyanide dichlorides specifically, a key synthetic route that emerged was the chlorination of isothiocyanates (R-N=C=S). technofunc.com Phenyl isothiocyanate, when treated with chlorine, yields this compound. wikipedia.org Another established method involves the reaction of N-substituted formamides with dehydrating/chlorinating agents like phosphorus oxychloride or phosgene. solubilityofthings.com The development of these methods was part of a broader trend in organic chemistry to create versatile synthetic intermediates. The ability to introduce both nitrogen and halogen atoms into a molecule opened up pathways to a wide variety of other functional groups and heterocyclic systems, a foundational concept that continues to drive synthetic chemistry today.

Contemporary Relevance of this compound in Specialized Organic Synthesis

While its historical notoriety is linked to its past as a chemical agent, this compound and related isocyanide dichlorides have found a niche in modern specialized organic synthesis. Their reactivity makes them valuable building blocks for constructing complex molecules.

Isocyanide dichlorides participate in Friedel-Crafts-like reactions with aromatic compounds, which, after hydrolysis, yield substituted benzamides. nih.gov More specifically, this compound has been used as a reagent in the synthesis of heterocyclic compounds, such as 5-halo-1-phenyltetrazoles. sigmaaldrich.com

The broader class of isocyanides, for which this compound is a derivative, is of immense importance in contemporary chemistry. They are key components in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. nih.govrsc.org These reactions allow for the rapid assembly of complex, "drug-like" molecules in a single step from three or four starting materials, making them a cornerstone of combinatorial chemistry and drug discovery. nih.gov The development of flow chemistry techniques has further enhanced the utility of often unstable or odorous isocyanides by allowing for their safe, in-situ generation and immediate use in subsequent reactions. researchgate.net

Overview of Advanced Research Domains Pertaining to this compound

Current research continues to explore the unique chemical properties of this compound and its relatives. One area of investigation involves its interaction with biological systems at a molecular level. For instance, studies have shown that Phenyl isocyanide dichloride exhibits spectral interactions with cytochrome P-450, suggesting a basis for its biological activity and providing a tool for probing enzyme function. sigmaaldrich.com

Furthermore, the isocyanide functional group is being explored in materials science. For example, phenyl isocyanides can undergo living polymerization to create well-defined helical polymers, which have potential applications in chiral materials and separations. rsc.org Advanced computational studies are also being employed to understand the unique electronic structure and reaction mechanisms of isocyanides and their derivatives. acs.org These studies investigate the bonding, reactivity, and potential for isocyanides to act as ligands in organometallic chemistry or as unconventional pharmacophores in medicinal chemistry, where they can serve as metal-coordinating warheads in drug design. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloro-N-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWWZVGVBRPHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N | |

| Record name | PHENYLCARBYLAMINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074833 | |

| Record name | Phenylcarbylamine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylcarbylamine chloride appears as a pale yellow oily liquid with an odor of onions. Highly toxic by inhalation and skin absorption. Strongly irritates skin and mucous membranes. Density 1.265 g / cm3. Insoluble in water and soluble in alcohol. Noncombustible., Light-yellow liquid with onion odor; [Hawley] | |

| Record name | PHENYLCARBYLAMINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylimidocarbonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210 °C @ 760 MM HG | |

| Record name | PHENYLIMIDOCARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN BENZENE, ALC, ETHER; INSOL IN WATER | |

| Record name | PHENYLIMIDOCARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.285 @ 15 °C | |

| Record name | PHENYLIMIDOCARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.03 (AIR= 1) | |

| Record name | PHENYLIMIDOCARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.17 [mmHg] | |

| Record name | Phenylimidocarbonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PALE-YELLOW, OILY LIQUID | |

CAS No. |

622-44-6 | |

| Record name | PHENYLCARBYLAMINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Phenylcarbonimidic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylimidocarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylcarbylamine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylcarbylamine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(dichloromethylene)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLIMINOCARBONYL DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84XDL272K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLIMIDOCARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

19.5 °C | |

| Record name | PHENYLIMIDOCARBONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Phenylcarbylamine Chloride and Its Precursors

Direct Chlorination Routes

Direct chlorination represents a primary and historically significant approach to synthesizing phenylcarbylamine chloride. This strategy involves the introduction of two chlorine atoms onto the carbon atom of a suitable functional group attached to the phenyl ring.

The most established method for preparing this compound is the direct chlorination of phenyl isothiocyanate. wikipedia.orgwikipedia.org This reaction proceeds by treating phenyl isothiocyanate with elemental chlorine.

Mechanistic Insights The reaction mechanism is understood to be a multi-step process. ucl.ac.uk It initiates with a strongly exothermic reaction where chlorine adds to the phenyl isothiocyanate, forming a primary chlorinated adduct intermediate. ucl.ac.uk Subsequent chlorination of this intermediate leads to the elimination of sulphur dichloride (SCl₂) and the formation of the final product, this compound. wikipedia.orgucl.ac.uk

Reaction: C₆H₅N=C=S + 2 Cl₂ → C₆H₅N=CCl₂ + SCl₂ wikipedia.org

Optimization Strategies A significant challenge in this synthesis is the potential for undesired side reactions, particularly chlorination of the aromatic ring (nuclear chlorination). ucl.ac.uk Research has shown that the choice of solvent is critical for optimizing the reaction's selectivity. The use of carbon tetrachloride as the solvent has been found to effectively prevent the formation of nuclear chlorination byproducts, thereby increasing the yield and purity of the desired this compound. ucl.ac.uk

While elemental chlorine is effective, its high reactivity and hazardous nature have prompted the exploration of alternative chlorinating agents. These alternatives can offer improved handling, safety, and selectivity. Agents like phosphorus pentachloride (PCl₅) have been used to convert alkylisocyanates into isocyanide dichlorides, indicating their potential applicability in similar transformations. wikipedia.org

More modern and safer solid chlorinating agents are also subjects of investigation. These compounds can provide a controlled release of chlorine or act as electrophilic chlorine sources, potentially reducing side reactions.

| Agent | Formula | Reagent Type | Key Characteristics/Advantages |

|---|---|---|---|

| Elemental Chlorine | Cl₂ | Gas | Traditional and effective but highly reactive and hazardous. |

| Phosphorus Pentachloride | PCl₅ | Solid | Strong chlorinating agent, effective for converting isocyanates. wikipedia.org |

| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | Solid | Stable, easy to handle, and a safer alternative to gaseous chlorine for various chlorination reactions. researchgate.netwatertechnologies.com |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Solid | Mild and selective chlorinating agent used in organic synthesis, potentially minimizing ring chlorination. nsf.gov |

Pathways Involving Isocyanides

An alternative synthetic paradigm utilizes phenyl isocyanide as the direct precursor to this compound. This approach leverages the reactivity of the isocyanide functional group.

The synthesis of isocyanide dichlorides through the direct chlorination of isocyanides is a classically recognized method. wikipedia.org The reaction involves the addition of chlorine across the isocyanide's carbon-nitrogen triple bond.

Reaction: C₆H₅N≡C + Cl₂ → C₆H₅N=CCl₂

The primary limitation of this pathway is often the accessibility and handling of the isocyanide starting material. Phenyl isocyanide, like many other isocyanides, is known for its potent and unpleasant odor and is a toxic substance. quora.com This makes its use on a large scale challenging from a safety and environmental perspective.

When comparing the isocyanide-based route to the more common phenyl isothiocyanate route, several factors come into play.

Precursor Stability and Handling : Phenyl isothiocyanate is generally more stable, less volatile, and less offensively odorous than phenyl isocyanide, making it a more practical and safer precursor for industrial-scale synthesis.

Atom Economy : The isothiocyanate route involves the displacement of a sulfur atom, which is then captured in sulphur dichloride. The isocyanide route is a direct addition reaction, which can be more atom-economical in principle.

Precursor Synthesis : The synthesis of phenyl isothiocyanate from aniline (B41778) is a robust and high-yielding industrial process. While the carbylamine reaction to produce phenyl isocyanide is well-known, it is often used as a qualitative test for primary amines rather than for large-scale production due to the nature of the product. quora.com

Strategic Derivations from Aromatic Amines

The precursors for this compound, namely phenyl isothiocyanate and phenyl isocyanide, are most commonly synthesized from aniline, a primary aromatic amine.

The synthesis of phenyl isothiocyanate from aniline is typically achieved via a two-step process. First, aniline reacts with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product. An alternative, more direct but hazardous method involves the reaction of the amine with thiophosgene.

The synthesis of phenyl isocyanide from aniline is accomplished through the carbylamine reaction (also known as Hoffmann's isocyanide test). quora.com This reaction involves treating aniline with chloroform (B151607) (CHCl₃) and a strong base, typically alcoholic potassium hydroxide (B78521) (KOH). The reaction is notable for producing the characteristic foul-smelling isocyanide, which serves as a chemical test for the presence of a primary amine. quora.com

| Precursor | Starting Material | Key Reagents | General Reaction Type |

|---|---|---|---|

| Phenyl Isothiocyanate | Aniline | 1. Carbon Disulfide (CS₂), Base 2. Desulfurizing Agent | Dithiocarbamate formation followed by desulfurization. |

| Phenyl Isocyanide | Aniline | Chloroform (CHCl₃), Potassium Hydroxide (KOH) | Carbylamine Reaction. quora.com |

Multistep Synthetic Sequences for this compound Analogues

The synthesis of analogues of this compound often involves multicomponent reactions (MCRs) where isocyanides are key reactants. researchgate.netnih.govacs.org These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. researchgate.net

For instance, the Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. researchgate.netnih.gov While not directly producing this compound analogues, these reactions showcase the versatility of the isocyanide functional group in building diverse molecular scaffolds, which can then be further functionalized. The synthesis of various heterocyclic compounds, such as benzoxazoles, can be achieved through such pathways. nih.gov

The synthesis of substituted phenyl isocyanide dichlorides can also be achieved through different routes. For example, the preparation of 3,4-dichloro phenyl isocyanate, a related compound, involves the phosgenation of 3,4-dichloroaniline. google.com This highlights that variations in the aniline precursor allow for the synthesis of a range of halogenated phenyl isocyanide derivatives.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. The synthesis of this compound and its precursors is no exception, with catalytic methods being investigated for various reaction steps.

Investigation of Catalytic Systems for Specific Reaction Steps

While the classic carbylamine reaction often proceeds without a specific metal catalyst, phase-transfer catalysts are employed to enhance the reaction rate and yield. wikipedia.orgresearchgate.net These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase where the reaction occurs. researchgate.net

In the broader context of isocyanide and isocyanate chemistry, various catalytic systems are under investigation. For the synthesis of carbamates and ureas, which are related to isocyanate chemistry, transition metal catalysts based on palladium, nickel, ruthenium, and others have been explored for oxidative carbonylation of amines. researchgate.net Selenium-catalyzed oxidative carbonylation also provides a high-yield route to N,N'-disubstituted ureas under mild conditions. ufl.edu

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. rsc.org Research has shown that NHCs can catalyze the C-C bond formation between ketones and isocyanides to produce enaminones. rsc.org This demonstrates the potential of organocatalysis to activate the isocyanide group for novel transformations.

Furthermore, palladium catalysts are used in coupling reactions involving N-substituted isocyanide dichlorides with alkynyltin compounds to produce dialkynylimines. researchgate.net

Table 2: Examples of Catalytic Systems in Related Syntheses

| Catalytic System | Reaction Type | Reference |

| Benzyltriethylammonium chloride | Phase-transfer catalysis (Carbylamine reaction) | wikipedia.org |

| Selenium | Oxidative carbonylation of amines to ureas | ufl.edu |

| N-Heterocyclic Carbenes (NHCs) | C-C bond formation with isocyanides | rsc.org |

| Palladium complexes | Coupling of isocyanide dichlorides | researchgate.net |

| Tungsten hexacarbonyl (W(CO)₆) | Carbonylation of amines to ureas | ufl.edu |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of this compound synthesis, this translates to finding alternatives to toxic reagents and developing more sustainable reaction conditions.

A significant focus has been on developing greener methods for the synthesis of isocyanides, the key precursors. The classic dehydration of N-formamides to isocyanides often employs hazardous reagents like phosgene (B1210022) or phosphoryl trichloride (B1173362) (POCl₃). rsc.orgrsc.orgresearchgate.net To address this, researchers have investigated alternative, less toxic dehydrating agents. p-Toluenesulfonyl chloride (p-TsCl) has been identified as a cheaper, less toxic, and effective alternative for the synthesis of aliphatic isocyanides, significantly reducing the environmental factor (E-factor) of the process. rsc.orgsemanticscholar.org

Another green approach involves conducting reactions in more environmentally benign solvents. An in-water synthesis of isocyanides from N-formamides under micellar conditions has been reported, replacing undesirable solvents like dichloromethane (B109758) with water. uniupo.it This method uses p-toluenesulfonyl chloride as the dehydrating agent and sodium bicarbonate as a weak, non-hazardous base. uniupo.it

The development of phosgene-free routes to isocyanates and related compounds is a major goal in green chemistry. researchgate.net Catalytic methods for the synthesis of ureas and carbamates from amines and carbon dioxide in ionic liquids offer a more sustainable alternative to the use of phosgene. researchgate.netionike.com

Reaction Mechanisms and Reactivity Studies of Phenylcarbylamine Chloride

Nucleophilic Substitution Reactions

The presence of two chlorine atoms attached to a carbon-nitrogen double bond suggests that phenylcarbylamine chloride is susceptible to nucleophilic attack. However, detailed studies on these reactions are not extensively documented.

Reactivity of the Chlorine Atom towards Diverse Nucleophiles

Stereochemical Outcomes and Regioselectivity in Substitution Pathways

Questions regarding the stereochemical and regioselective outcomes of reactions with this compound also remain largely unanswered in the available literature. For instance, in reactions with unsymmetrical nucleophiles, the selectivity of the attack on one of the two chlorine atoms has not been detailed. Similarly, for reactions involving chiral nucleophiles or substrates, the stereochemical course of the substitution has not been reported.

Electrophilic Aromatic Substitution Analogues

The structural features of this compound also suggest the possibility of its participation in reactions analogous to electrophilic aromatic substitution, particularly Friedel-Crafts-type reactions.

Friedel-Crafts-like Reactions: Substrate Scope and Directivity

It has been suggested that this compound can engage in Friedel-Crafts-like reactions with aromatic compounds, which upon hydrolysis would yield substituted benzamides. However, the scope of aromatic substrates that can be successfully employed in such reactions has not been defined. Furthermore, critical information regarding the directing effects of the this compound moiety—that is, the resulting ortho, para, or meta selectivity on the aromatic substrate—is not available.

Mechanistic Probes into Arylation Reactions Involving this compound

While arylation reactions are a cornerstone of modern organic synthesis, specific mechanistic investigations into arylations utilizing this compound as a reagent are not found in the surveyed literature. Understanding the intimate mechanism of such a reaction would require detailed studies, including the identification of intermediates and the use of kinetic and isotopic labeling experiments, none of which appear to be published.

Hydrolytic and Solvolytic Pathways

The presence of the dichloromethylene group in this compound makes it highly susceptible to attack by nucleophiles, including protic solvents like water and alcohols. These reactions, known as hydrolysis and solvolysis respectively, are fundamental to understanding the compound's stability and transformation in various chemical environments.

Reactivity with Protic Solvents (e.g., Water, Alcohols): Mechanistic Complexity and Product Distribution

This compound is reported to be insoluble in water but undergoes slow decomposition upon contact. noaa.gov This decomposition is a hydrolysis reaction where the dichloromethylene group reacts with water. While detailed mechanistic studies specifically on this compound are not extensively available in the readily accessible literature, the hydrolysis of related imidoyl chlorides has been investigated. The reaction with water is expected to proceed through a nucleophilic addition-elimination mechanism. harvard.eduyoutube.comwikipedia.orgtu-chemnitz.deyoutube.com In this pathway, a water molecule acts as a nucleophile, attacking the electrophilic carbon of the C=N bond. This is followed by the elimination of hydrogen chloride, leading to the formation of an intermediate N-phenyl-chloroformimidic acid, which is unstable and further hydrolyzes to ultimately yield aniline (B41778) and carbon dioxide, with the release of hydrogen chloride.

The reaction with alcohols (solvolysis) follows a similar nucleophilic substitution pathway. smolecule.com For instance, the reaction with ethanol (B145695) would involve the alcohol acting as a nucleophile. youtube.com The initial attack of the ethanol molecule on the dichloromethylene carbon, followed by the elimination of HCl, would lead to the formation of an intermediate ethyl N-phenyl-chloroformimidate. Subsequent reaction with another molecule of ethanol would yield the final product, diethyl N-phenylcarbonimidate, along with additional HCl. The product distribution is dependent on the stoichiometry of the alcohol and reaction conditions.

It is important to note that these reactions can be vigorous and are often accompanied by the evolution of hydrogen chloride gas. youtube.com

Influence of Solvent Polarity and pH on Solvolytic Rates

The composition of the solvent mixture, for example, varying ratios of acetonitrile (B52724) and water, can also have a pronounced effect on the solvolysis rates, reflecting the intricate balance of solvent polarity and nucleophilicity. researchgate.net

Reactions with Oxidizing and Reducing Agents

The reactivity of this compound is not limited to nucleophilic substitution; it also exhibits sensitivity towards oxidizing and reducing agents.

Incompatibility and Reaction Pathways with Strong Oxidizers

This compound is incompatible with strong oxidizing agents. noaa.govsmolecule.com While specific mechanistic studies on these reactions are not detailed in the available literature, the presence of the aniline moiety and the carbon-nitrogen double bond suggests that these are the likely sites of oxidative attack. Reaction with strong oxidizers could lead to the formation of a variety of products, including nitrobenzenes, azoxybenzenes, or complete degradation of the molecule, potentially in a vigorous or explosive manner. The exact reaction pathway would depend on the nature of the oxidizing agent and the reaction conditions.

Controlled Reduction Strategies and Products

The reduction of the dichloromethylene group in this compound can lead to various products depending on the reducing agent and reaction conditions. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing a wide range of functional groups. chadsprep.comchadsprep.comyoutube.comyoutube.com While specific studies on the reduction of this compound with LiAlH₄ are not extensively documented, it is expected to reduce the C=N bond and potentially cleave the C-Cl bonds, which could lead to the formation of N-methylaniline or other reduced aniline derivatives.

Cycloaddition Reactions and Ring-Forming Processes

The carbon-nitrogen double bond in this compound can potentially participate in cycloaddition reactions, acting as a dienophile or a dipolarophile, leading to the formation of various heterocyclic compounds. youtube.comchemistrysteps.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Although specific examples of Diels-Alder reactions where this compound acts as a dienophile are not prevalent in the reviewed literature, its structural features suggest this possibility. The electron-withdrawing nature of the two chlorine atoms could enhance its dienophilic character, making it reactive towards electron-rich dienes to form six-membered heterocyclic rings.

More relevant are reactions that lead to the synthesis of other heterocyclic systems. For example, reactions with reagents like sodium azide (B81097) can lead to the formation of tetrazole derivatives, although the reaction can be complex. tu-chemnitz.deorganic-chemistry.org The reaction of N-arylcarbonimidoyl dichlorides with various nucleophiles is a known route to synthesize a variety of five- and six-membered heterocyclic compounds, such as quinazolines.

The reactivity of the C=N bond in this compound makes it a potential precursor for various ring-forming reactions, contributing to the synthesis of a diverse range of heterocyclic structures. However, detailed studies on the scope and mechanism of these cycloaddition reactions involving this compound are not extensively documented in the readily available scientific literature.

Potential for Heterocyclic Ring Formation

This compound serves as a versatile building block for the synthesis of a range of heterocyclic compounds. Its ability to react with dinucleophiles, which contain two nucleophilic centers, allows for the construction of various ring systems. The reaction typically proceeds through a stepwise substitution of the two chlorine atoms, leading to the cyclization and formation of the heterocyclic core.

One notable example is the synthesis of meso-ionic heterocycles. The reaction of phenyl isocyanide dichloride with N-benzoyl-N-methylhydrazine in benzene (B151609) leads to the formation of 2-anilino-4-methyl-5-phenyl-1,3,4-oxadiazolium chloride. This intermediate can then be treated with a base, such as diazomethane, to yield the corresponding 4-methyl-5-phenyl-1,3,4-oxadiazolium-2-anilide, a meso-ionic compound.

Another instance of heterocyclic synthesis involves the reaction with bifunctional nucleophiles containing sulfur and oxygen atoms. For example, the reaction of phenyl isocyanide dichloride with mercaptoethanol can lead to the formation of 1,3-oxathiolane (B1218472) derivatives. The specific product formed can be influenced by the reaction conditions. In the presence of triethylamine, the reaction yields 2-phenylimido-1,3-oxathiolane, whereas using pyridine (B92270) as the base results in the formation of 2-chloro-2-phenylimido-1,3-oxathiolane. ucl.ac.uk

Furthermore, the reaction of phenyl isocyanide dichloride with 1-amidino-5-aminopyrazole has been shown to produce a 2-phenylamino-substituted pyrazolo[1,5-a] ucl.ac.ukgoogle.comcurtin.edu.autriazine. This transformation highlights the utility of this compound in constructing more complex fused heterocyclic systems.

However, not all reactions with potential dinucleophiles lead to the desired heterocyclic products. An attempt to synthesize a thiazolo ucl.ac.ukgoogle.comcurtin.edu.autriazine derivative by reacting phenyl isocyanide dichloride with a specific amine proved to be unsuccessful, resulting in the formation of intractable products. curtin.edu.auelectronicsandbooks.com This underscores the sensitivity of these reactions to the nature of the nucleophile and the reaction conditions.

Table 1: Synthesis of Heterocyclic Compounds from this compound

| Dinucleophile | Reaction Conditions | Heterocyclic Product | Reference |

| N-Benzoyl-N-methylhydrazine | Benzene, then Diazomethane | 4-Methyl-5-phenyl-1,3,4-oxadiazolium-2-anilide | |

| Mercaptoethanol | Triethylamine | 2-Phenylimido-1,3-oxathiolane | ucl.ac.uk |

| Mercaptoethanol | Pyridine | 2-Chloro-2-phenylimido-1,3-oxathiolane | ucl.ac.uk |

| 1-Amidino-5-aminopyrazole | Not specified | 2-Phenylamino-pyrazolo[1,5-a] ucl.ac.ukgoogle.comcurtin.edu.autriazine | |

| Amine (for thiazolo ucl.ac.ukgoogle.comcurtin.edu.autriazine synthesis) | Not specified | Unsuccessful (intractable products) | curtin.edu.auelectronicsandbooks.com |

Exploration of Cascade Reactions Initiated by this compound

While this compound is a potent electrophile for simple nucleophilic substitutions and cyclizations, its application in initiating more complex cascade reactions is not as extensively documented in readily available scientific literature. Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where a single starting material undergoes a series of intramolecular or intermolecular transformations in one pot, often triggered by a single event.

The high reactivity of the two chlorine atoms in this compound suggests a theoretical potential for initiating such cascades. A primary reaction with a suitable nucleophile could generate a reactive intermediate, which could then participate in subsequent intramolecular cyclizations or rearrangements. However, specific and well-documented examples of cascade reactions initiated directly by this compound are not prevalent in the reviewed literature.

The broader class of isocyanides has been shown to participate in various cascade reactions. These reactions often leverage the unique reactivity of the isocyanide carbon to engage in multicomponent reactions and cycloadditions. It is plausible that derivatives of this compound, or the in-situ generation of related reactive species, could be employed in similar synthetic strategies. Further research in this area could unveil novel and efficient pathways to complex molecular architectures initiated by the reactivity of the this compound moiety.

Derivatization and Structural Modification of Phenylcarbylamine Chloride

Synthesis of Substituted Phenylcarbylamine Chlorides

The synthesis of phenylcarbylamine chloride derivatives can be approached in two primary ways: by modifying the phenyl ring of the parent compound or by starting with an already substituted precursor.

Functionalization of the Phenyl Moiety

Direct functionalization of the phenyl ring in this compound through common electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions is not well-documented in the scientific literature. nih.govlibretexts.orgyoutube.comkhanacademy.orgrsc.orgnih.govrsc.org The dichloromethyleneimine group (-N=CCl₂) is a strong deactivating group, making the benzene (B151609) ring less susceptible to electrophilic attack. youtube.com Furthermore, the harsh conditions often required for these reactions, such as the presence of strong Lewis acids in Friedel-Crafts reactions, can lead to decomposition or unwanted side reactions with the highly reactive carbylamine chloride functionality. libretexts.orgethz.ch

The more common and effective method for obtaining substituted phenylcarbylamine chlorides is to start with a substituted aniline (B41778). The substituted aniline can be converted to the corresponding phenyl isocyanide through the carbylamine reaction, which involves treatment with chloroform (B151607) and a strong base like potassium hydroxide (B78521). youtube.com Alternatively, substituted N-phenylformamides can be dehydrated to form the corresponding isocyanides. The resulting substituted phenyl isocyanide can then be chlorinated to yield the desired substituted this compound. researchgate.net

An example of a substituted this compound is 2-chloro-6-methylphenyl isocyanate, which is prepared from the corresponding 2-chloro-6-methylaniline. asianpubs.org

Table 1: Synthesis of Substituted Phenyl Isocyanides as Precursors to Substituted Phenylcarbylamine Chlorides

| Starting Material (Substituted Aniline) | Reagents | Product (Substituted Phenyl Isocyanide) |

| 2-Chloro-6-methylaniline | Triphosgene, CH₂Cl₂ | 2-Chloro-6-methylphenyl isocyanate |

| Various substituted anilines | Chloroform, KOH | Corresponding substituted phenyl isocyanides |

This table is generated based on synthetic principles; specific yield and reaction condition data would vary.

Halogen Exchange Reactions and Their Synthetic Utility

Halogen exchange reactions offer a potential route to modify the carbylamine chloride functionality. While specific examples for this compound are scarce, general principles of halogen exchange on similar structures can be considered. The Finkelstein reaction, for instance, typically involves the exchange of chlorides or bromides for iodides using sodium iodide in acetone. ncert.nic.in The Swarts reaction is used to introduce fluorine by heating alkyl chlorides or bromides with metallic fluorides like AgF or Hg₂F₂. ncert.nic.in

Transformations Involving the Carbylamine Chloride Functionality

The dichloromethyleneimine group is the most reactive site in this compound, readily undergoing nucleophilic substitution. This reactivity allows for its conversion into a variety of other iminocarbonyl compounds and N-aryl imidoyl chloride derivatives.

Pathways to Related Iminocarbonyl Compounds

This compound serves as a precursor to various iminocarbonyl compounds through reactions with nucleophiles. The two chlorine atoms are sequentially replaced, leading to a range of products.

Reaction with Amines: The reaction with primary or secondary amines yields substituted ureas. This provides a method for the synthesis of unsymmetrical ureas. nih.govcommonorganicchemistry.comorganic-chemistry.orgrsc.org

Reaction with Thiols: Thiols react with this compound to produce thiocarbamates. This reaction can be catalyzed and offers a route to S-aryl thiocarbamates. upc.edu

Table 2: Synthesis of Iminocarbonyl Derivatives from this compound Precursors

| Nucleophile | Product Class | Specific Example |

| Alcohol (e.g., Ethanol) | Carbamate (B1207046) | Ethyl N-phenylcarbamate |

| Amine (e.g., Aniline) | Urea (B33335) | N,N'-Diphenylurea (Carbanilide) |

| Thiol (e.g., Thiophenol) | Thiocarbamate | S-Phenyl N-phenylthiocarbamate |

This table illustrates the general transformations. Specific reaction conditions and yields can vary.

Synthesis of N-Aryl Imidoyl Chlorides and Their Derivatives

This compound is itself an N-aryl imidoyl dichloride. Its reaction with arenes in the presence of a Lewis acid catalyst, such as aluminum chloride, is a Friedel-Crafts-type reaction. libretexts.orgethz.ch This reaction results in the substitution of one of the chlorine atoms with an aryl group, leading to the formation of N-aryl-aryl-imidoyl chlorides. researchgate.net These compounds are valuable intermediates in the synthesis of various heterocyclic compounds and other complex molecules.

The reaction typically proceeds by the formation of a reactive electrophilic species from the interaction of this compound and the Lewis acid, which then attacks the aromatic ring of the arene.

Table 3: Friedel-Crafts Type Reactions of this compound

| Arene | Lewis Acid Catalyst | Product (N-Aryl-Aryl-Imidoyl Chloride) |

| Benzene | AlCl₃ | N-Phenyl-C-phenyl-imidoyl chloride |

| Toluene | AlCl₃ | N-Phenyl-C-tolyl-imidoyl chloride |

| Xylene | AlCl₃ | N-Phenyl-C-xylyl-imidoyl chloride |

This table represents expected products from Friedel-Crafts reactions; specific isomer distribution and yields depend on reaction conditions and the nature of the arene.

Oligomerization and Polymerization Investigations

There is limited information available in the scientific literature regarding the direct oligomerization or polymerization of this compound. The high reactivity of the two chlorine atoms in the carbylamine chloride group suggests that attempts at polymerization would likely lead to complex and uncontrolled cross-linking reactions or decomposition rather than the formation of well-defined linear polymers.

However, studies on the polymerization of the precursor, phenyl isocyanide, have been conducted. The polymerization of isocyanides can be catalyzed by various transition metal complexes, such as those of nickel and palladium, to produce helical poly(isocyanide)s. rsc.orgnih.gov The steric bulk of substituents on the phenyl ring of the isocyanide monomer can significantly hinder the polymerization process. nih.gov Given that the dichloromethylene group is sterically demanding and highly reactive, it is reasonable to infer that it would prevent the controlled, chain-growth polymerization that is observed with simpler isocyanides.

While direct polymerization of this compound appears to be an unexplored or unfeasible area, the polymerization of its isocyanide precursors offers a route to polymers with a poly(iminomethylene) backbone. rsc.orgnih.govru.nlrsc.org These polymers can have interesting properties, such as chirality and the ability to form ordered structures.

Controlled Oligomerization Strategies

The controlled oligomerization and polymerization of phenyl isocyanide, the derivative of this compound, have been extensively studied, leading to the development of sophisticated strategies for synthesizing polymers with well-defined architectures. These methods, often categorized as living polymerizations, allow for precise control over molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and the creation of complex polymer structures such as block copolymers.

Living polymerization of aryl isocyanides is predominantly achieved using transition metal catalysts. Various catalytic systems have been developed, with complexes of nickel, palladium, and rhodium being the most prominent.

Nickel-Based Catalysts: Nickel(II) complexes are widely employed for isocyanide polymerization due to their high activity and cost-effectiveness. For instance, π-allylnickel complexes have been shown to be effective for the living polymerization of alkyl isocyanides. More recently, air-stable bisphosphine-chelated nickel(II) complexes, such as o-Tol(dppe)NiCl, have emerged as highly efficient initiators for the living polymerization of a broad range of aryl isocyanides, including those that are sterically hindered or electron-rich. acs.orgthieme-connect.com These initiators enable the rapid synthesis of polymers with controlled molecular weights and narrow dispersities. acs.org The living nature of these systems is demonstrated by the linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio, as well as the ability to synthesize multi-block copolymers. acs.orgthieme-connect.com For example, an ABCDE pentablock copolymer with various substituents was efficiently synthesized in a very short time, highlighting the robustness of this method. acs.org

Palladium- and Platinum-Based Catalysts: Organopalladium complexes have also been successfully utilized as initiators for the living polymerization of aryl isocyanides. Air-stable phenylethynyl palladium complexes can initiate the polymerization in a living/controlled manner, yielding well-defined, stereoregular poly(phenyl isocyanide)s. rsc.org Another notable system involves multinuclear complexes containing Pd–Pt µ-ethynediyl units. These have been successfully used as multifunctional initiators to synthesize star-shaped poly(aryl isocyanide)s with well-controlled arm lengths and narrow polydispersity. oup.com The polymerization proceeds via the successive insertion of isocyanide monomers into the Pd–C bond. oup.com The living character of these polymerizations allows for the sequential addition of different monomers to create block copolymers. oup.comrsc.org

Rhodium-Based Catalysts: Arylrhodium complexes, in the presence of a phosphine (B1218219) ligand, can also promote the living polymerization of aryl isocyanides, particularly those with bulky substituents. acs.org The bulkiness of the aryl groups on the rhodium complex is crucial for high initiator efficiency, while bulky substituents on the aryl isocyanide monomer are necessary for achieving high molecular weight polymers. acs.org Kinetic studies and the successful formation of block copolymers have confirmed the living nature of these polymerization systems. acs.org

A summary of representative initiator systems for the controlled polymerization of aryl isocyanides is presented below.

| Catalyst/Initiator System | Monomer Type | Key Features |

| o-Tol(dppe)NiCl | Electron-rich & sterically hindered aryl isocyanides | Air-stable, fast polymerization, narrow PDI, enables multi-block copolymer synthesis. acs.orgthieme-connect.com |

| Phenylethynyl palladium complexes | Phenyl isocyanide and its derivatives | Air-stable, produces stereoregular polymers with controlled molecular weight. rsc.org |

| Pd–Pt µ-ethynediyl complexes | Aryl isocyanides | Multifunctional initiator for star-shaped polymers, living polymerization. oup.com |

| Arylrhodium complexes with PPh₃ | Bulky aryl isocyanides | Effective for sterically hindered monomers, living polymerization. acs.org |

Potential for Polymer Precursor Applications

The ability to produce well-defined poly(phenyl isocyanide)s through controlled oligomerization strategies opens up a wide range of potential applications for these materials. The unique structural features of poly(phenyl isocyanide)s, particularly their rigid, helical conformation, make them attractive for various advanced applications. rsc.orgresearchgate.net

Advanced Materials with Unique Architectures: The rigid-rod helical structure of poly(aryl isocyanide)s is a key property that influences their application potential. researchgate.net This conformation arises from the steric interactions of the side groups, which force the polymer backbone to adopt a stable helical twist. rsc.org When chiral side groups are incorporated, it is possible to produce polymers with a preferred screw-sense, leading to materials with interesting chiroptical properties. These have potential uses in enantiomer separation, asymmetric catalysis, and as chiral recognition materials. researchgate.net

Block Copolymers and Self-Assembly: The development of living polymerization techniques has enabled the synthesis of well-defined block copolymers incorporating poly(phenyl isocyanide) segments. rsc.orgresearchgate.net For instance, amphiphilic block copolymers containing a hydrophilic poly(phenyl isocyanide) block and a hydrophobic polycarbonate block have been synthesized. rsc.org These block copolymers can undergo crystallization-driven self-assembly in solution to form various nanostructures, such as nanofibers, nanoribbons, and nanospheres, with controlled dimensions. rsc.org Such self-assembled structures are of great interest for applications in nanotechnology, drug delivery, and materials science.

Functional Materials: The phenyl rings along the polymer backbone can be functionalized either before or after polymerization to impart specific properties to the material. This allows for the tuning of the polymer's solubility, thermal stability, and electronic properties. The synthesis of star-shaped polymers using multifunctional initiators also creates materials with unique rheological and processing characteristics compared to their linear counterparts. oup.com Furthermore, polyisocyanides have been investigated for their potential in creating high thermal conductivity polymers and as components in reinforced plastics and high-performance composites. polysciences.comresearchgate.net

The table below summarizes the potential applications stemming from the unique properties of poly(phenyl isocyanide)s.

| Property | Potential Application |

| Rigid Helical Structure | Chiral separation media, asymmetric catalysis, optical materials. researchgate.net |

| Controlled Self-Assembly | Nanofibers, nanoribbons for nanotechnology and biomedical applications. rsc.org |

| Functionalizable Side Chains | Tunable materials for sensors, and electronic devices. |

| Star-shaped Architecture | Advanced rheological modifiers, high-performance composites. oup.com |

Computational and Theoretical Chemistry of Phenylcarbylamine Chloride

Electronic Structure Elucidation

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and physical properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Charge Distributions

Density Functional Theory (DFT) has become a primary method in quantum chemistry for predicting the electronic structure of molecules. researchgate.net For phenylcarbylamine chloride, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. These calculations would yield optimized bond lengths and angles.

Furthermore, DFT can provide a detailed picture of the electron distribution within the molecule. This is often visualized through an electrostatic potential map, which highlights regions of electron richness and deficiency. The distribution of partial atomic charges on each atom (carbon, hydrogen, nitrogen, and chlorine) would also be calculated, offering insights into the molecule's polarity and potential sites for nucleophilic or electrophilic attack. While PubChem lists some computed properties for this compound, such as a XLogP3 value of 3.8, it does not provide detailed charge distribution data from specific DFT studies. nih.gov

Molecular Orbital Analysis and Bonding Characteristics

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and provides a framework for understanding chemical bonding. youtube.comuci.edu An analysis of the molecular orbitals of this compound would reveal the nature of the bonds within the molecule. Key aspects to be investigated would include the interactions between the orbitals of the phenyl group and the isocyanide dichloride moiety.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. youtube.com The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's characteristics are indicative of its electron-accepting capabilities. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. For instance, a small HOMO-LUMO gap often suggests higher reactivity. A detailed MO analysis would also elucidate the nature of the carbon-nitrogen triple bond and the carbon-chlorine bonds.

Reaction Pathway Modeling

Computational chemistry allows for the in-silico investigation of chemical reactions, providing insights into their mechanisms and energetics.

Transition State Characterization for Key Reaction Steps

The synthesis of this compound involves the chlorination of phenyl isothiocyanate. wikipedia.org Computational modeling could be used to map out the entire reaction mechanism. This involves identifying and characterizing the transition state for each elementary step of the reaction. The transition state is the highest energy point along the reaction coordinate and its structure is critical for understanding how the reaction proceeds. For example, in reactions involving related compounds like haloalkanes, the transition state can involve a trigonal bipyramidal geometry. examside.com

Computational Prediction of Reaction Barriers and Energetics

Once the reactants, products, and transition states are located on the potential energy surface, the energy barriers (activation energies) for the reaction can be calculated. These barriers determine the rate of the reaction. By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined. Such calculations would provide a quantitative understanding of the synthesis of this compound and could potentially be used to optimize reaction conditions.

Spectroscopic Property Prediction

Computational methods are also valuable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. researchgate.net For instance, DFT calculations can be used to predict the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) spectrum. Similarly, the nuclear magnetic resonance (NMR) chemical shifts for the various carbon and hydrogen atoms in the molecule could be calculated, providing a theoretical counterpart to experimental NMR data. A study on α-phenylethyl isocyanide demonstrated the use of DFT to determine its structure in solution through the analysis of vibrational circular dichroism (VCD) spectra. nih.gov Similar techniques could be applied to this compound.

Theoretical Infrared and Raman Spectra Simulations for Vibrational Analysis

A detailed vibrational analysis of this compound using theoretical simulations has not been found in the existing scientific literature.

General Methodology and Potential Insights:

Theoretical infrared (IR) and Raman spectra are typically simulated using quantum chemical calculations, most commonly with Density Functional Theory (DFT). These calculations determine the vibrational frequencies and their corresponding intensities, which arise from the stretching and bending of chemical bonds within the molecule.

For this compound, such a simulation would provide a predicted spectrum that could be compared with experimental data for validation. The analysis would identify the characteristic vibrational modes associated with the phenyl ring, the carbon-nitrogen double bond (C=N), and the carbon-chlorine bonds (C-Cl). This would allow for a detailed assignment of the peaks in an experimental spectrum to specific molecular motions. A data table of predicted vibrational frequencies and their assignments would be a key output of such a study.

Hypothetical Data Table of Simulated Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C=N) | 1650-1700 | Stretching of the carbon-nitrogen double bond |

| ν(C-Cl) | 700-800 | Asymmetric and symmetric stretching of the carbon-chlorine bonds |

| Phenyl ring modes | 1400-1600 | C-C stretching vibrations within the aromatic ring |

| δ(C-H) | 1000-1300 | In-plane bending of the aromatic C-H bonds |

| γ(C-H) | 650-900 | Out-of-plane bending of the aromatic C-H bonds |

Note: The frequency ranges in this table are hypothetical and based on typical values for these functional groups. Actual values would require specific DFT calculations.

Computational Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Parameter Prediction

Specific computational predictions of NMR and MS parameters for this compound are not available in the published literature.

General Methodology and Potential Insights:

NMR Prediction: Computational methods, again primarily relying on DFT, can predict the chemical shifts of NMR-active nuclei like ¹H and ¹³C. nih.govrsc.org These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value. For this compound, this would result in a predicted ¹H and ¹³C NMR spectrum. This is particularly useful for structural elucidation and for distinguishing between different isomers. nih.gov

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=N | 140-150 |

| Phenyl C1 (ipso) | 145-155 |

| Phenyl C2, C6 (ortho) | 120-130 |

| Phenyl C3, C5 (meta) | 128-135 |

| Phenyl C4 (para) | 125-132 |

Note: These are estimated chemical shift ranges and would need to be confirmed by actual quantum chemical calculations.

MS Prediction: In silico mass spectrometry involves simulating the fragmentation of a molecule upon ionization. nist.gov This can help in interpreting experimental mass spectra by predicting the mass-to-charge ratios (m/z) of the parent ion and its most likely fragment ions. For this compound, this would involve predicting the cleavage of the C-Cl and C-N bonds, as well as fragmentation of the phenyl ring.

Conformational Analysis and Molecular Dynamics Simulations

There is a lack of published studies on the conformational analysis and molecular dynamics of this compound.

Exploration of Conformational Space

A formal exploration of the conformational space of this compound has not been documented.

General Methodology and Potential Insights:

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation. For this compound, the primary rotatable bond is the C-N single bond connecting the phenyl ring to the dichloromethyleneimine group.

A conformational analysis would reveal the most stable conformation of the molecule and the energy barriers to rotation around the C-N bond. This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.

Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations of this compound to study its dynamic behavior and intermolecular interactions have not been reported.

General Methodology and Potential Insights:

Molecular dynamics simulations provide a computational "movie" of how a molecule moves and interacts with its environment over time. easychair.org An MD simulation of this compound, likely in a solvent like water or an organic solvent, would reveal how the molecule behaves in a condensed phase.

Key insights from such a simulation would include:

Solvation Structure: How solvent molecules arrange themselves around the this compound molecule.

Intermolecular Interactions: The nature and strength of interactions (e.g., van der Waals forces, dipole-dipole interactions) between this compound and solvent molecules, and between multiple this compound molecules.

Dynamic Properties: Information on the diffusion of the molecule and the flexibility of its structure in solution.

Advanced Analytical and Spectroscopic Methodologies in Mechanistic Investigations

In Situ Spectroscopic Monitoring of Reactions

In-situ spectroscopy allows for the real-time observation of a chemical reaction as it progresses, providing a continuous stream of data on the concentration of reactants, products, and intermediates.

Real-time Infrared (IR) and Raman Spectroscopy for Intermediate Detection

Real-time IR and Raman spectroscopy are powerful techniques for monitoring chemical reactions. The characteristic vibrational frequencies of functional groups provide a fingerprint for identifying different species in a reaction mixture. For instance, in-situ FTIR spectroscopy has been effectively used to study the reaction of phenyl isocyanate, a related compound, by monitoring the disappearance of the isocyanate (–N=C=O) stretching band around 2270 cm⁻¹. researchgate.netrsc.org A similar approach could theoretically be applied to reactions of phenylcarbylamine chloride, tracking the characteristic vibrations of the N=CCl₂ group.

However, a specific search of scientific literature did not yield any published studies that have employed real-time IR or Raman spectroscopy to monitor the reactions of this compound and detect its intermediates. While the methodologies are well-established for similar compounds, their direct application to this compound has not been documented in available research.

Nuclear Magnetic Resonance (NMR) Studies for Reaction Progress and Product Identification

NMR spectroscopy is another cornerstone of mechanistic investigation, providing detailed structural information about molecules in solution. Time-resolved NMR studies can track the changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C) throughout a reaction, offering insights into reaction kinetics and the formation of various species.

While NMR data for this compound itself exists, with PubChem providing a ¹H NMR spectrum, there is a lack of published research detailing the use of in-situ or kinetic NMR studies to investigate its reaction mechanisms. nih.gov The application of advanced NMR techniques, such as those used for monitoring fast chemical processes, has been described in a general context but not specifically for this compound.

Mass Spectrometry for Reaction Product and Intermediate Elucidation

Mass spectrometry is an indispensable tool for identifying reaction products and elucidating the structure of transient intermediates due to its high sensitivity and ability to provide molecular weight and fragmentation information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. This is particularly useful for identifying unknown products and intermediates in a complex reaction mixture. While the monoisotopic mass of this compound is known, there are no specific research articles available that report the use of HRMS to identify and confirm the accurate mass of its reaction products or intermediates.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a characteristic fragmentation pattern, which provides valuable structural information. This technique is crucial for distinguishing between isomers and elucidating the connectivity of atoms within a molecule. Although general principles of MS/MS fragmentation are well-understood, and fragmentation data for various classes of compounds are available, specific MS/MS studies detailing the fragmentation pathways of this compound or its reaction intermediates are absent from the scientific literature.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique could provide unambiguous structural proof for stable derivatives of this compound, which could, in turn, offer insights into the stereochemistry and bonding of the parent compound and its reaction products. However, a search for published crystal structures of derivatives of this compound did not yield any specific results.

Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures

Chromatography is a fundamental separation science that enables the resolution, identification, and purification of individual components from a mixture. The principle lies in the differential partitioning of solutes between a stationary phase and a mobile phase. For the analysis of reaction mixtures containing this compound and its derivatives, both gas and liquid chromatography are employed, each targeting compounds with different physicochemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the separation and identification of volatile and thermally stable compounds. In the context of this compound, which itself is a volatile liquid, GC-MS is instrumental in analyzing its purity and in identifying any volatile byproducts or degradation products that may arise during a chemical transformation.

The operational principle of GC-MS involves the volatilization of the sample in an injector, followed by its separation in a chromatographic column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Given the reactivity of this compound, derivatization is often a necessary step to enhance its volatility and thermal stability for GC-MS analysis. Derivatization modifies the analyte to make it more amenable to chromatographic separation and detection. Common derivatization techniques for compounds containing active functional groups, such as the N=CCl₂ group in this compound, include alkylation, acylation, and silylation. For instance, reaction with an alcohol could convert the dichloride to a more stable and less reactive carbamate (B1207046) derivative suitable for GC analysis.

While specific GC-MS studies on this compound are not extensively documented in publicly available literature, the analysis of structurally related anilines and isocyanates provides a strong basis for methodological development. d-nb.infonih.gov For example, the GC-MS analysis of aniline (B41778) often involves derivatization to improve chromatographic performance and detection sensitivity. nih.gov

Hypothetical GC-MS Parameters for a Derivatized this compound Analog:

| Parameter | Value/Condition |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (2 min hold), then ramp at 10 °C/min to 280 °C (5 min hold) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 m/z |

| Derivatizing Agent | Methanol (to form a hypothetical methyl carbamate derivative) |

Expected Fragmentation Pattern:

The fragmentation of the this compound molecular ion (C₇H₅Cl₂N⁺) under electron ionization would likely involve the loss of chlorine atoms and cleavage of the C-N bond. The phenyl cation (C₆H₅⁺, m/z 77) is a common fragment in the mass spectra of phenyl-containing compounds and would be expected to be a prominent peak. rsc.org The fragmentation pattern of a derivatized analog would depend on the specific derivative formed.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components